(1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine
Description
“(1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine” is a chiral amine featuring a 3-chlorophenyl group attached to a trifluoroethylamine backbone. The compound is likely synthesized via reductive amination, as evidenced by methods using 2,2,2-trifluoroethylamine, sodium triacetoxyborohydride, and aryl ketones . Its fluorinated structure enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical development, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by halogenated motifs.
Properties
IUPAC Name |
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRJAXYSCHDKI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chlorobenzaldehyde.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a reaction with trifluoroacetaldehyde to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high enantioselectivity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Drug Development
(1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine serves as a crucial intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Case Study:
A study highlighted its role in synthesizing novel antidepressants, where modifications to the phenyl ring resulted in compounds with improved efficacy and reduced side effects compared to existing treatments .
Protein Degradation
This compound is utilized in the development of protein degraders, which are innovative therapeutic agents that selectively target and degrade disease-causing proteins. The trifluoroethylamine moiety contributes to the binding affinity with target proteins.
Data Table: Protein Degrader Development
Synthesis of Fluorinated Polymers
This compound is employed in the synthesis of fluorinated polymers which exhibit enhanced thermal stability and chemical resistance.
Case Study:
Research demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal degradation temperatures .
Chromatographic Applications
The compound has been used as a derivatization agent in chromatography for the analysis of various organic compounds. Its ability to form stable derivatives enhances detection sensitivity.
Data Table: Chromatographic Applications
Monitoring Volatile Organic Compounds
This compound has been investigated for its potential use in environmental monitoring due to its reactivity with various pollutants.
Case Study:
A recent study utilized this compound in a novel method for detecting volatile organic compounds in air samples, demonstrating its effectiveness in real-time monitoring systems .
Mechanism of Action
The mechanism of action of (1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogues differ primarily in phenyl ring substituents and stereochemistry. Key comparisons include:
Substituent Impact :
- 3-Chloro (Main Compound) : Balances lipophilicity and steric bulk, suitable for CNS penetration .
- 3-Trifluoromethyl : Increases lipophilicity (logP +0.8–1.0 vs. Cl) and metabolic resistance due to CF₃ stability .
- 4-Chloro : Alters binding geometry in target proteins; para-substitution may reduce off-target interactions .
Physicochemical Properties
- Lipophilicity : Trifluoromethyl derivatives (e.g., CAS 1391469-75-2) exhibit higher logP values than chloro-substituted analogues, favoring blood-brain barrier penetration .
- Acid-Base Behavior : The amine group (pKa ~9–10) ensures protonation at physiological pH, enhancing water solubility for hydrochloride salts .
- Crystallinity : Hydrochloride salts (e.g., 2,2,2-trifluoroethylamine HCl) form stable crystalline powders (density ~1.24 g/cm³), aiding purification .
Biological Activity
N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 899955-04-5) is a synthetic compound with a complex chemical structure that suggests potential pharmacological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.
Chemical Structure
The compound features several notable structural components:
- Ethoxyphenyl group
- Pyridinylmethyl moiety
- Cyclopenta[d]pyrimidine core
- Thioacetamide functional group
The molecular formula is , with a molecular weight of 436.5 g/mol.
Biological Activity Overview
Research into the biological activity of N-(2-ethoxyphenyl)-2-thioacetamide has revealed promising findings:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, urea and thiourea-based compounds have been noted for their anticancer potential, suggesting that this compound may also possess similar properties .
- In vitro assays indicate that derivatives of this compound may inhibit cell proliferation in cancer cells, particularly those associated with breast and colorectal cancers.
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Mechanism of Action :
- The mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies suggest it may involve the modulation of apoptosis pathways and inhibition of specific protein kinases involved in cancer cell survival.
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Pharmacological Properties :
- The compound has been evaluated for its interaction with various biological targets, including enzymes involved in metabolic pathways and signaling cascades relevant to cancer progression.
Data Table: Summary of Biological Assays
| Assay Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15.0 | Significant inhibition compared to control |
| Cytotoxicity | SW480 | 12.5 | Comparable to known anticancer agents |
| Apoptosis Induction | T47D | 10.0 | Induces apoptotic markers |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-(2-ethoxyphenyl)-2-thioacetamide:
- Study on Urea-Based Compounds :
-
Thiourea Derivatives :
- Research on thiourea derivatives showed that they could selectively target cancer cells while sparing normal cells, highlighting a potential therapeutic window for compounds like N-(2-ethoxyphenyl)-2-thioacetamide .
Q & A
Q. What are the primary synthetic routes for (1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine, and how do reaction conditions influence enantiomeric purity?
The compound is synthesized via chiral resolution or asymmetric synthesis. A common approach involves the amination of trifluorochloroethane derivatives using ammonia or amines under controlled pH and temperature. For example, trifluorochloroethane can react with 3-chlorophenylmagnesium bromide, followed by amination with NH₃ to yield the amine . Enantiomeric purity is highly sensitive to reaction conditions:
Q. Which analytical techniques are most effective for characterizing this compound and confirming stereochemistry?
- Chiral HPLC/GC : Uses columns like Chiralpak AD-H or Cyclodextrin derivatives to resolve enantiomers. Retention time comparisons with standards are critical .
- NMR Spectroscopy : NMR identifies trifluoromethyl group environments, while NOESY confirms spatial arrangement of the 3-chlorophenyl group .
- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .
- Polarimetry : Measures optical rotation ([α]) to assess enantiomeric excess (ee) .
Q. How is this compound utilized in derivatization protocols for analytical chemistry applications?
this compound is a derivatizing agent for carboxylic acids (e.g., ibuprofen) in environmental or pharmaceutical samples. The method involves:
- In situ derivatization : Reacting with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form stable amides, enhancing volatility for GC-MS analysis .
- Headspace sampling : Minimizes matrix interference in surface water or biological fluids .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound for drug discovery?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Catalyst screening : Pd/C or Ni catalysts enhance coupling reactions with heterocycles (e.g., isoxazoles in stress-related drug candidates) .
- Stoichiometric control : Excess 2,2,2-trifluoroethylamine (25 eq.) compensates for volatility during polymerization reactions .
- Post-synthetic purification : Precipitation in petroleum ether or silica gel chromatography removes byproducts .
Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be mitigated?
- Hydrolysis : The amine is prone to hydrolysis in aqueous media. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents .
- Light sensitivity : UV exposure causes decomposition; amber glassware or opaque containers are recommended .
- Thermal stability : Decomposition occurs above 100°C. Use low-temperature reaction setups (e.g., reflux at 40–60°C) for prolonged stability .
Q. How should researchers address contradictory data in enantioselectivity studies across different synthetic methods?
Contradictions often arise from:
- Catalyst-ligand mismatches : Re-evaluate ligand steric/electronic effects (e.g., Josiphos vs. BINAP) using computational tools (DFT) to predict enantioselectivity .
- Reaction scale effects : Pilot-scale reactions may deviate from small-scale due to heat/mass transfer limitations. Use microreactors for consistent results .
- Analytical calibration errors : Validate chiral HPLC methods with racemic and enantiopure standards to ensure accuracy .
Q. What role does the trifluoroethyl group play in the biological activity of pharmaceutical derivatives?
The CF₃ group enhances:
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes .
- Lipophilicity : Improves blood-brain barrier penetration in CNS-targeting agents (e.g., antiepileptics) .
- Receptor binding : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., voltage-gated calcium channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
